molecular formula C17H12N4O3 B7698031 6-methoxy-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-methoxy-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7698031
M. Wt: 320.30 g/mol
InChI Key: SFLOJSIVLLFLIY-UHFFFAOYSA-N
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Description

Quinolines and their derivatives are a class of organic compounds with a wide range of biological activities . They are composed of a benzene ring fused to a pyridine at two adjacent carbon atoms . Substituents at various positions on this basic structure have a significant influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of research for over a century . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

Quinoline derivatives can display different tautomeric forms . X-ray structure analyses of numerous compounds of this class have shown that the structure can vary depending on the substituents .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives are diverse and depend on the substituents present on the quinoline ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by the substituents on the quinoline ring .

Safety and Hazards

The safety and hazards associated with quinoline derivatives depend on their specific structure and properties .

Future Directions

Research into quinoline derivatives is ongoing, with many potential applications in drug research and development due to their interesting pharmaceutical and biological activities .

Properties

IUPAC Name

6-methoxy-3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-23-12-4-5-14-11(7-12)8-13(16(22)19-14)15-20-17(24-21-15)10-3-2-6-18-9-10/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLOJSIVLLFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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